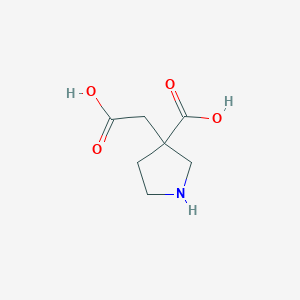

3-(Carboxymethyl)pyrrolidine-3-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 3-(Carboxymethyl)pyrrolidine-3-carboxylic acid, has been a subject of research. A variety of methods have been developed, including organocatalytic enantioselective Michael addition reactions .Molecular Structure Analysis

The molecular formula of 3-(Carboxymethyl)pyrrolidine-3-carboxylic acid is C7H11NO4 . The InChI code is 1S/C7H11NO4.ClH/c9-5(10)3-7(6(11)12)1-2-8-4-7;/h8H,1-4H2,(H,9,10)(H,11,12);1H .Wissenschaftliche Forschungsanwendungen

Synthetic Methods for Pyrrolidine Derivatives

- The synthesis of 4-Aryloxymethyl-3-pyrrolines and isomeric pyrrolidines involves a three-component coupling of propargylic amines, vinyl sulfones, and phenols. This process provides access to 2,4-disubstituted pyrrole-3-carboxylates and 3,4-disubstituted pyrrolidin-2-ones through an unprecedented rearrangement process or aromatization of corresponding pyrrolines (Clique et al., 2004).

Chemical Reactions and Functionalization

- Cyclic amines like pyrrolidine undergo redox-annulations with α,β-unsaturated carbonyl compounds. The process involves generation of a conjugated azomethine ylide followed by electrocyclization and potential tautomerization, resulting in ring-fused pyrrolines which can be further oxidized or reduced (Kang et al., 2015).

Structural Characterization and Conformation

- Structural characterisation of hexamer of a beta-amino acid tethered to a pyrrolidin-2-one ring has been performed, revealing a 12-helix conformation assigned by NMR analysis and confirmed by molecular dynamics simulations (Menegazzo et al., 2006).

Asymmetric Reactions and Catalysts

- Pyrrolidine and related amines undergo asymmetric A(3) reactions in the presence of copper iodide and an easily accessible cocatalyst, achieving up to 96% enantiomeric excess. This process is significant for obtaining chiral propargylamines and related compounds (Zhao & Seidel, 2015).

Steric and Electrostatic Shielding

- New pyrrolidine nitroxide radicals have been synthesized with improved stability through steric and electrostatic shielding, with potential applications as spin probes and labels. These compounds were structurally characterized by X-ray crystallography and EPR spectroscopy (Lampp et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(carboxymethyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-5(10)3-7(6(11)12)1-2-8-4-7/h8H,1-4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNXDPZYBMTULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Carboxymethyl)pyrrolidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride](/img/structure/B1429895.png)

![(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1429896.png)

![Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B1429897.png)

![(Z)-2-cyano-3-[5-[5-[5-[5-(9-ethylcarbazol-3-yl)-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]prop-2-enoic acid](/img/structure/B1429901.png)